molecular formula C7H7FN2O2 B2548245 1-(4-Fluoro-1H-pyrazol-1-yl)cyclopropanecarboxylic acid CAS No. 1469286-19-8

1-(4-Fluoro-1H-pyrazol-1-yl)cyclopropanecarboxylic acid

Cat. No.: B2548245
CAS No.: 1469286-19-8
M. Wt: 170.143
InChI Key: YHSDOVCFSUHAAG-UHFFFAOYSA-N
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Description

1-(4-Fluoro-1H-pyrazol-1-yl)cyclopropanecarboxylic acid is an organic compound characterized by the presence of a fluoro-substituted pyrazole ring attached to a cyclopropane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-1H-pyrazol-1-yl)cyclopropanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoropyrazole with cyclopropanecarboxylic acid derivatives in the presence of suitable catalysts and solvents. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-1H-pyrazol-1-yl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are tailored to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

1-(4-Fluoro-1H-pyrazol-1-yl)cyclopropanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-1H-pyrazol-1-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The fluoro-substituted pyrazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropane carboxylic acid moiety may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-1H-pyrazol-1-yl)cyclopropanecarboxylic acid
  • 1-(4-Bromo-1H-pyrazol-1-yl)cyclopropanecarboxylic acid
  • 1-(4-Methyl-1H-pyrazol-1-yl)cyclopropanecarboxylic acid

Uniqueness

1-(4-Fluoro-1H-pyrazol-1-yl)cyclopropanecarboxylic acid is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and methyl analogs. The fluoro group can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(4-fluoropyrazol-1-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c8-5-3-9-10(4-5)7(1-2-7)6(11)12/h3-4H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSDOVCFSUHAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)N2C=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of benzyl 1-(4-fluoro-1H-pyrazol-1-yl)cyclopropanecarboxylate (115 mg, 0.442 mmol) in methanol (20 mL) was hydrogenated using the H-Cube (full H2, room temperature). The solvent was removed under reduced pressure to afford the title compound as a solid (70 mg). MS (AP+) (M+H) 171.4; LCMS retention time 1.06 minutes (Method M).
Name
benzyl 1-(4-fluoro-1H-pyrazol-1-yl)cyclopropanecarboxylate
Quantity
115 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

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